Cas no 866872-28-8 (N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based carboxamide compound featuring a unique substitution pattern with dimethylphenyl groups at both the N-1 and N-2 positions. Its structural design enhances stability and potential binding affinity, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of methyl groups on the triazole and phenyl rings may improve lipophilicity and metabolic resistance. This compound is of interest for its potential as a scaffold in the development of biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. Its synthesis and characterization are well-documented, ensuring reproducibility for research purposes.
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide structure
866872-28-8 structure
Product Name:N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:866872-28-8
MF:C20H22N4O
MW:334.414884090424
CID:6430391
PubChem ID:2150303
Update Time:2025-10-24

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • AKOS001885123
    • BS-5967
    • F1607-0311
    • N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
    • 866872-28-8
    • 1H-1,2,3-Triazole-4-carboxamide, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-
    • Inchi: 1S/C20H22N4O/c1-12-6-9-18(15(4)10-12)21-20(25)19-16(5)24(23-22-19)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,25)
    • InChI Key: PLJUZJBTSUSIGX-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C(C)=C2)C(C)=C(C(NC2=CC=C(C)C=C2C)=O)N=N1

Computed Properties

  • Exact Mass: 334.17936134g/mol
  • Monoisotopic Mass: 334.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 59.8Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • pka: 11.01±0.70(Predicted)

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Research Briefing on N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-28-8)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of triazole derivatives as potential therapeutic agents. Among these, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-28-8) has emerged as a compound of interest due to its unique structural features and promising biological activities. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The compound, with the chemical formula C21H24N4O, belongs to the class of 1,2,3-triazole carboxamides. Its structural complexity, featuring multiple dimethylphenyl groups, has been associated with enhanced binding affinity to specific biological targets. Recent studies have explored its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach, which offers high yields and excellent regioselectivity. The synthetic pathway and optimization conditions have been detailed in several peer-reviewed publications, emphasizing the reproducibility and scalability of the process.

Pharmacological evaluations of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have revealed its potential as a modulator of key signaling pathways. In vitro studies have demonstrated its inhibitory effects on specific kinase enzymes, which are implicated in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant activity against protein kinase C (PKC) isoforms, with IC50 values in the low micromolar range. These findings suggest its potential utility in developing targeted therapies for conditions such as cancer and autoimmune diseases.

Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions between the triazole carboxamide and its target proteins, highlighting the critical role of the dimethylphenyl substituents in stabilizing the ligand-receptor complex. Such structural insights are invaluable for the rational design of derivatives with improved potency and selectivity.

In addition to its kinase inhibitory properties, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been evaluated for its antimicrobial potential. A recent preprint on bioRxiv described its efficacy against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses, positions it as a candidate for further development in the face of rising antibiotic resistance.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on prodrug strategies and formulation optimization to enhance its pharmacokinetic profile. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to accelerate its development pipeline.

In conclusion, N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-28-8) represents a versatile scaffold with multifaceted biological activities. Its synthesis, pharmacological properties, and mechanistic insights underscore its potential as a lead compound for therapeutic development. Continued research efforts are expected to further elucidate its applications and optimize its clinical utility, making it a noteworthy candidate in the realm of chemical biology and drug discovery.

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